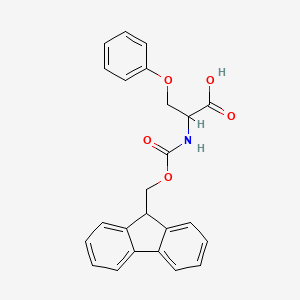![molecular formula C17H23N5O5 B13383325 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes amino, benzyl, diethoxyethyl, and nitro functional groups
準備方法
The synthesis of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine to form 2-amino-6-benzylamino-4-chloropyrimidine. This intermediate is then reacted with 2,2-diethoxyethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
化学反応の分析
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. .
科学的研究の応用
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone can be compared with other similar compounds, such as:
2-amino-6-methoxybenzothiazole: Used in the synthesis of Schiff bases and thiazolidinones.
2-amino-6-phenylhexanoic acid: Known for its chemical properties and applications in organic synthesis. The uniqueness of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H23N5O5 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-amino-4-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N5O5/c1-3-26-13(27-4-2)11-21(10-12-8-6-5-7-9-12)15-14(22(24)25)16(23)20-17(18)19-15/h5-9,13H,3-4,10-11H2,1-2H3,(H3,18,19,20,23) |
InChIキー |
WFXZEUIXRHNISL-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN(CC1=CC=CC=C1)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)

![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13383271.png)

![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)
![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)

![4-[[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B13383318.png)

